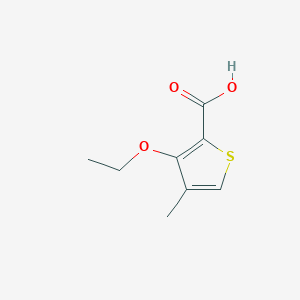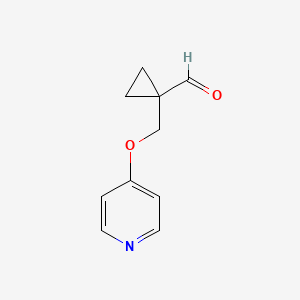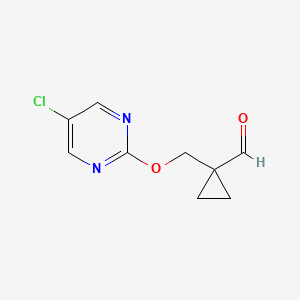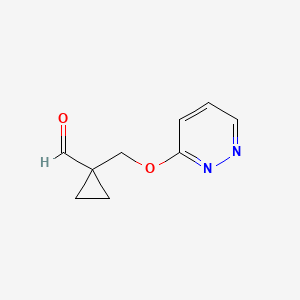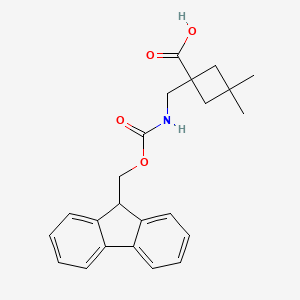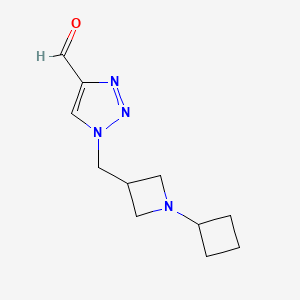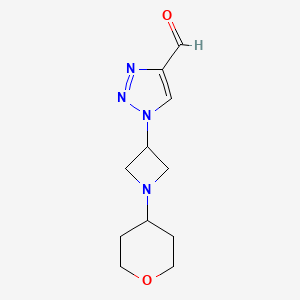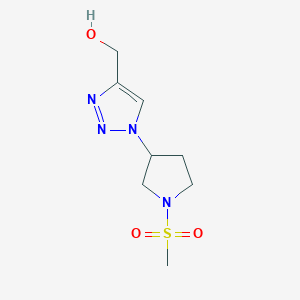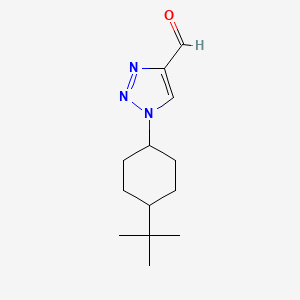
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions. The products of these reactions can provide insights into the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of experimental techniques .Scientific Research Applications
Synthesis and Structural Analysis
Recent research has developed efficient methods for accessing carboannulated and functionalized triazolopyridines, demonstrating the versatility of triazole derivatives in organic synthesis. For example, 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes have been reacted with cycloalkanones and other reagents under reflux in acetic acid to form new derivatives of triazolopyridine, showcasing the potential for creating diverse heterocyclic compounds (Syrota et al., 2020).
Another study highlighted the reactions of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with triazole-thiols, leading to new heterocyclic compounds, indicating the structural versatility and reactivity of these triazole derivatives for synthesizing complex heterocyclic systems (Vikrishchuk et al., 2019).
Catalytic and Material Applications
Research on palladium(II) complexes of triazole-based N-heterocyclic carbenes (NHCs) has shown that these compounds can serve as efficient catalysts in Suzuki–Miyaura cross-coupling reactions. The study provides insight into the structural and electronic properties of triazole-based NHC ligands and their potential as versatile catalysts in organic synthesis (Turek et al., 2014).
Optical and Electronic Properties
A study on the synthesis, crystal structure, and photophysical properties of alkynyl-functionalized pyrene derivatives, including those with tert-butyl groups, demonstrates the compounds' potential applications in organic optoelectronic devices like organic light-emitting diodes (OLEDs). The research emphasizes the relationship between molecular structure and photophysical properties, indicating the role of triazole derivatives in developing advanced materials for optoelectronic applications (Hu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h8-10,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOOQKVBQNXYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




